molecular formula C14H18O4 B2828039 4-[(3-Methoxyphenyl)methyl]oxane-4-carboxylic acid CAS No. 1282389-61-0

4-[(3-Methoxyphenyl)methyl]oxane-4-carboxylic acid

Cat. No.: B2828039
CAS No.: 1282389-61-0
M. Wt: 250.294
InChI Key: CHJQGTMGQSAUCE-UHFFFAOYSA-N
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Description

4-[(3-Methoxyphenyl)methyl]oxane-4-carboxylic acid is an organic compound with a complex structure that includes an oxane ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methoxyphenyl)methyl]oxane-4-carboxylic acid typically involves the reaction of 3-methoxybenzyl chloride with oxane-4-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methoxyphenyl)methyl]oxane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-[(3-Hydroxyphenyl)methyl]oxane-4-carboxylic acid.

    Reduction: Formation of 4-[(3-Methoxyphenyl)methyl]oxane-4-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(3-Methoxyphenyl)methyl]oxane-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-Methoxyphenyl)methyl]oxane-4-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with enzymes or receptors, leading to changes in their activity. The oxane ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Hydroxyphenyl)methyl]oxane-4-carboxylic acid
  • 4-[(3-Methoxyphenyl)methyl]oxane-4-methanol
  • 4-[(3-Methoxyphenyl)methyl]oxane-4-thiol

Uniqueness

4-[(3-Methoxyphenyl)methyl]oxane-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its methoxy group provides a site for further chemical modification, while the oxane ring offers structural stability.

Properties

IUPAC Name

4-[(3-methoxyphenyl)methyl]oxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-17-12-4-2-3-11(9-12)10-14(13(15)16)5-7-18-8-6-14/h2-4,9H,5-8,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJQGTMGQSAUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2(CCOCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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